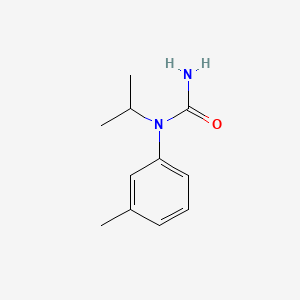
1-Isopropyl-1-(3-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-1-(3-tolyl)urea is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is also known by its systematic name, N-(1-Methylethyl)-N-(3-methylphenyl)urea . This compound is characterized by the presence of an isopropyl group and a 3-tolyl group attached to a urea moiety.
Méthodes De Préparation
1-Isopropyl-1-(3-tolyl)urea can be synthesized through various methods. One common synthetic route involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions typically involve the use of water as a solvent and potassium isocyanate as the reagent .
Analyse Des Réactions Chimiques
1-Isopropyl-1-(3-tolyl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Isopropyl-1-(3-tolyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-1-(3-tolyl)urea involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-Isopropyl-1-(3-tolyl)urea can be compared with other similar compounds, such as:
1-Isopropyl-3-(m-tolyl)urea: This compound has a similar structure but differs in the position of the tolyl group.
1-Isopropyl-3-(p-tolyl)urea: Another similar compound with the tolyl group in the para position.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the positional differences of the tolyl group.
Propriétés
Numéro CAS |
26772-92-9 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13(11(12)14)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H2,12,14) |
Clé InChI |
BOPFLHYLIGVMGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















